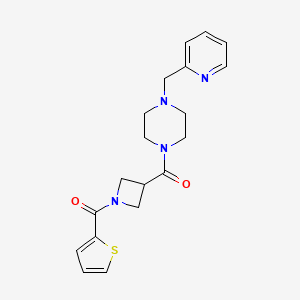
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a complex organic compound that features a combination of pyridine, piperazine, thiophene, and azetidine moieties
作用機序
Target of action
Compounds containing a piperazine ring, like “(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone”, often interact with serotonin receptors in the brain . These receptors play a crucial role in regulating mood, anxiety, and depression .
Mode of action
This can enhance the transmission of serotonin signals between neurons .
Biochemical pathways
The primary pathway affected by serotonin reuptake inhibitors is the serotonergic pathway. By increasing the availability of serotonin, these compounds can influence various downstream effects related to mood, sleep, appetite, and other physiological functions .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of action
The increase in serotonin availability can lead to an improvement in mood and reduction in anxiety, which is why many antidepressants work through this mechanism .
Action environment
The efficacy and stability of such compounds can be influenced by various factors, including the individual’s metabolic rate, the presence of other medications, and certain environmental factors such as diet and lifestyle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-carboxaldehyde with piperazine to form the pyridin-2-ylmethylpiperazine intermediate.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved by reacting the piperazine intermediate with a suitable azetidine precursor under controlled conditions.
Thiophene Carbonylation: The final step involves the introduction of the thiophene-2-carbonyl group. This can be done through a carbonylation reaction using thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
科学的研究の応用
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
(4-(Pyridin-2-yl)piperazin-1-yl)methylbenzothioamide: This compound shares the pyridine and piperazine moieties but differs in the thiophene and azetidine components.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine and pyridine structure but includes a pyrazine and benzamide group instead of thiophene and azetidine.
Uniqueness
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is unique due to its combination of structural elements, which may confer specific biological activities and chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
特性
IUPAC Name |
[4-(pyridin-2-ylmethyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(15-12-23(13-15)19(25)17-5-3-11-26-17)22-9-7-21(8-10-22)14-16-4-1-2-6-20-16/h1-6,11,15H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYIBUUHMDLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine](/img/structure/B2605848.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)



![1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2605860.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2605863.png)
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)

![3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2605867.png)


